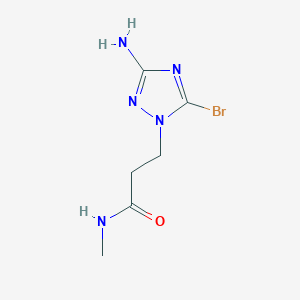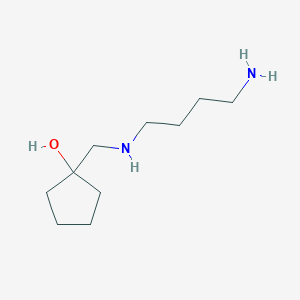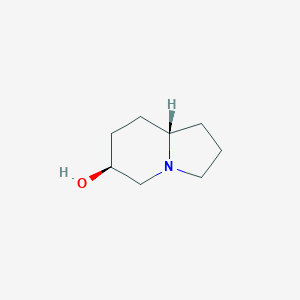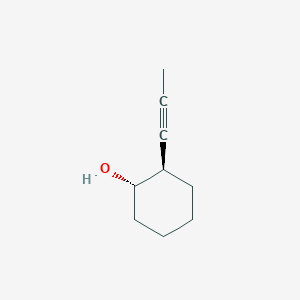![molecular formula C13H12N2O B13326613 2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
2'-Amino-[1,1'-biphenyl]-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C13H12N2O It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a carboxamide group to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 2-bromoaniline and 3-carboxyphenylboronic acid to form 2’-amino-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then converted to the carboxamide derivative through an amidation reaction using reagents like thionyl chloride and ammonia .
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This often involves using more efficient catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Amino-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 2’-Amino-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobiphenyl: Similar structure but lacks the carboxamide group.
4-Aminobiphenyl: Amino group is attached to the fourth position instead of the second.
2’-Amino-[1,1’-biphenyl]-3-carboxylic acid: Precursor in the synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide
Uniqueness
2’-Amino-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
3-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16) |
InChI-Schlüssel |
ZIVAHVYMZZCUNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)





![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)


